molecular formula C20H25N3O6 B2544560 N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide CAS No. 894035-40-6

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide

Cat. No.: B2544560
CAS No.: 894035-40-6
M. Wt: 403.435
InChI Key: WDZFNXXHQOSJMX-UHFFFAOYSA-N
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Description

N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide is a structurally complex molecule featuring three key moieties:

  • 5-Oxopyrrolidin-3-yl: A pyrrolidinone ring that introduces a lactam group, enhancing hydrogen-bonding capabilities and influencing pharmacokinetics.
  • 1,4-Dioxa-8-azaspiro[4.5]decane: A spirocyclic system combining a dioxane ring and an azaspirodecane core, which may confer conformational rigidity and modulate receptor binding .

This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring multi-faceted interactions.

Properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O6/c24-18-11-14(13-23(18)15-1-2-16-17(12-15)27-8-7-26-16)21-19(25)22-5-3-20(4-6-22)28-9-10-29-20/h1-2,12,14H,3-11,13H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDZFNXXHQOSJMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C(=O)NC3CC(=O)N(C3)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with various reagents to introduce the pyrrolidinone and spirocyclic moieties. The reaction conditions often include the use of organic solvents such as N,N-dimethylformamide (DMF) and bases like lithium hydride (LiH) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The benzodioxin ring can be oxidized to form quinone derivatives.

    Reduction: The pyrrolidinone moiety can be reduced to form pyrrolidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the benzodioxin ring and the spirocyclic structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzodioxin ring can yield quinone derivatives, while reduction of the pyrrolidinone moiety can produce pyrrolidine derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide typically involves multi-step organic reactions that include:

  • Formation of the Benzodioxin Core : This is achieved through the cyclization of appropriate precursors.
  • Pyrrolidine Ring Construction : This step often involves the use of amine coupling reactions.
  • Final Carboxamide Formation : The carboxamide group is introduced through acylation reactions.

Each step is characterized by spectroscopic techniques such as NMR and IR to confirm the structure and purity of the synthesized compound.

Biological Activities

Recent studies have highlighted several promising biological activities associated with this compound:

Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds with similar structural motifs have shown percent growth inhibition (PGI) against various cancer cell lines including:

Cell LinePercent Growth Inhibition (%)
SNB-1986.61
OVCAR-885.26
NCI-H4075.99
HCT-11656.53

These findings suggest that the compound may interfere with cancer cell proliferation through mechanisms yet to be fully elucidated .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has shown activity against:

  • α-glucosidase : Important for carbohydrate metabolism; inhibition may aid in diabetes management.

In vitro studies demonstrated substantial inhibitory effects against yeast α-glucosidase, indicating its potential for therapeutic applications in Type 2 Diabetes Mellitus (T2DM) .

Therapeutic Potential

Given its diverse biological activities, this compound holds promise in several therapeutic areas:

  • Cancer Treatment : Due to its anticancer properties, further development could position it as a candidate for novel chemotherapeutic agents.
  • Diabetes Management : Its ability to inhibit α-glucosidase suggests a role in managing blood glucose levels.
  • Neurodegenerative Disorders : Given the structural similarities to other known acetylcholinesterase inhibitors, it may also have applications in treating conditions like Alzheimer's disease .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of compounds related to this compound:

  • A study focused on synthesizing new sulfonamides derived from benzodioxane reported promising enzyme inhibitory activities against α-glucosidase and acetylcholinesterase .
  • Another investigation into related oxadiazol compounds revealed significant anticancer activity across multiple cell lines .

Mechanism of Action

The mechanism of action of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with multiple targets, making it a versatile molecule for various applications .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name/Identifier Core Structure Functional Groups Molecular Weight (g/mol) Notable Properties
Target Compound Benzodioxin-Pyrrolidinone-Spirodecane Benzodioxin, pyrrolidinone, carboxamide, spirocyclic dioxa-azaspirodecane Not provided Potential metabolic stability
MM0464.14 (Impurity I(EP)) Azaspirodecane dione Chloropyrimidin, piperazine, spirocyclic dione ~454.9 (calc.) Likely polar due to dione groups
MM0464.22 (Impurity J(EP) as Oxalate) Azaspirodecane oxalate ester Oxalate ester, pyrimidinyl-piperazine, spirocyclic dione ~678.7 (calc.) High solubility (oxalate salt)
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine Tetrahydroimidazopyridine Nitrophenyl, cyano, ester, lactam 579.59 (reported) Melting point: 243–245°C
5-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-6-phenyl-3(2H)-pyridazinone (CAS 919108-80-8) Pyridazinone-Spirodecane Pyridazinone, phenyl, spirocyclic dioxa-azaspirodecane 357.38 (calc.) Unreported biological activity

Key Observations:

Spirocyclic Motifs : The target compound and MM0464.14/MM0464.22 share spirocyclic azaspirodecane cores, but differ in substituents. MM0464.14/22 include chloropyrimidin and piperazine groups, which are absent in the target compound .

Bioactive Moieties: The target’s benzodioxin and pyrrolidinone groups are distinct from the tetrahydroimidazopyridine in ’s compound, which features nitro and cyano groups for enhanced electrophilicity .

Solubility : MM0464.22’s oxalate salt form likely improves aqueous solubility compared to the target compound’s neutral carboxamide .

Biological Activity

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a benzodioxin moiety and a spirodecane framework. Its molecular formula is C18H20N2O5C_{18}H_{20}N_2O_5, and it possesses multiple functional groups that contribute to its biological activity.

Target Enzymes

The primary targets of this compound include:

  • Cholinesterases : Inhibition of these enzymes enhances cholinergic signaling, which is crucial for cognitive functions.
  • Lipoxygenase Enzymes : These enzymes are involved in inflammatory processes, and their inhibition may lead to anti-inflammatory effects.

Mode of Action

The compound interacts with these targets through competitive inhibition, thereby modulating neurotransmitter levels and inflammatory responses. Enhanced cholinergic signaling has been linked to improved synaptic transmission and cognitive function in neuronal cells .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests effective absorption and metabolism. Preliminary studies indicate that the compound is likely metabolized in the liver and excreted via bile or feces .

Antioxidant Activity

Research indicates that the compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which may contribute to neuroprotective effects against oxidative stress .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various bacterial strains. In vitro studies reveal that it inhibits the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Study 1: Enzyme Inhibition

A study investigated the enzyme inhibitory potential of derivatives containing the benzodioxane moiety. The findings revealed that certain derivatives exhibited potent inhibition against acetylcholinesterase (AChE) and lipoxygenase enzymes. This supports the hypothesis that modifications to the benzodioxane structure can enhance biological activity .

Study 2: Neuroprotective Effects

In a rat model, this compound was administered to assess its effects on neuronal hyperexcitability. Results indicated a significant reduction in hyperexcitability in hippocampal slices, suggesting its potential as a therapeutic agent for neurological disorders .

Data Table: Biological Activities Summary

Activity TypeObserved EffectsReference
AntioxidantScavenging free radicals; neuroprotective effects
AntimicrobialInhibition of Gram-positive and Gram-negative bacteria
Enzyme InhibitionPotent inhibition of AChE and lipoxygenase
NeuroprotectiveReduction in neuronal hyperexcitability

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